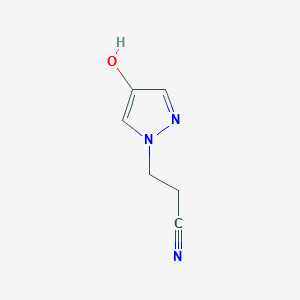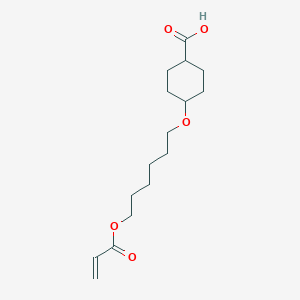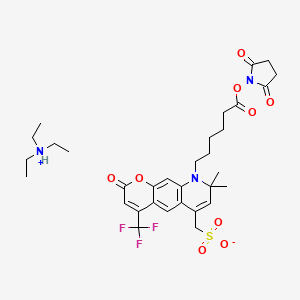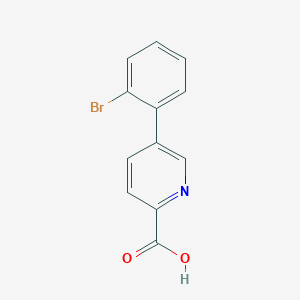![molecular formula C12H15NO3 B13917460 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether. This structure is notable for its stability and unique reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing the necessary functional groups. For example, the oxetane ring can be formed through the intramolecular etherification of an epoxide .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The oxetane ring can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the oxetane ring .
Aplicaciones Científicas De Investigación
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the production of various materials and chemicals
Mecanismo De Acción
The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: Another four-membered ring compound, but with a nitrogen atom instead of oxygen.
Pyrrolidine: A five-membered ring compound with a nitrogen atom.
Piperidine: A six-membered ring compound with a nitrogen atom.
Uniqueness
3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-[benzyl(methyl)amino]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-13(7-10-5-3-2-4-6-10)12(11(14)15)8-16-9-12/h2-6H,7-9H2,1H3,(H,14,15) |
Clave InChI |
XWEDPLDULMXALR-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2(COC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


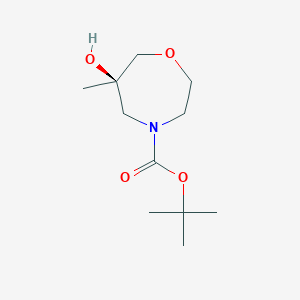

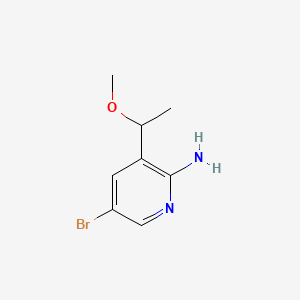

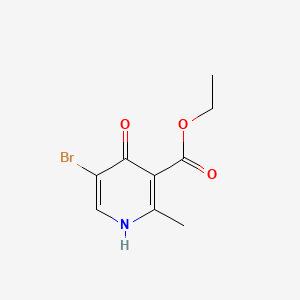

![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

